molecular formula C11H12O3 B6283434 (2E)-3-(3-methoxyphenyl)but-2-enoic acid CAS No. 1865690-01-2

(2E)-3-(3-methoxyphenyl)but-2-enoic acid

Cat. No.: B6283434
CAS No.: 1865690-01-2
M. Wt: 192.2
InChI Key:
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Description

(2E)-3-(3-methoxyphenyl)but-2-enoic acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-methoxyphenyl)but-2-enoic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 3-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product after subsequent decarboxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-methoxyphenyl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid.

    Reduction: Formation of 3-(3-methoxyphenyl)butanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2E)-3-(3-methoxyphenyl)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3-methoxyphenyl)but-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-Phenyl-2-butenoic acid: Similar structure but lacks the methoxy group.

    3-Methoxycinnamic acid: Similar structure with a different position of the double bond.

Uniqueness

(2E)-3-(3-methoxyphenyl)but-2-enoic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

1865690-01-2

Molecular Formula

C11H12O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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